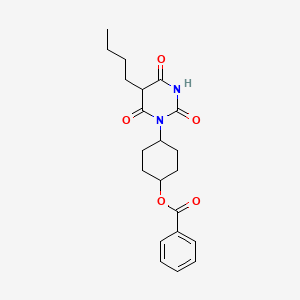

1-(4-Benzoyloxycyclohexyl)-5-butylbarbituric acid

Description

1-(4-Benzoyloxycyclohexyl)-5-butylbarbituric acid is a barbituric acid derivative characterized by a butyl group at the 5-position and a 4-benzoyloxycyclohexyl substituent at the 1-position. This structure combines a hydrophobic alkyl chain with a bulky aromatic ester moiety, which may enhance its solubility in organic matrices and influence its radical-scavenging or catalytic properties.

Properties

CAS No. |

21330-98-3 |

|---|---|

Molecular Formula |

C21H26N2O5 |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

[4-(5-butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] benzoate |

InChI |

InChI=1S/C21H26N2O5/c1-2-3-9-17-18(24)22-21(27)23(19(17)25)15-10-12-16(13-11-15)28-20(26)14-7-5-4-6-8-14/h4-8,15-17H,2-3,9-13H2,1H3,(H,22,24,27) |

InChI Key |

BOCFDPNAAMHRMT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)OC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzoyloxycyclohexyl)-5-butylbarbituric acid typically involves multiple steps, starting with the preparation of the benzoyloxycyclohexyl intermediate. This intermediate is then reacted with butylbarbituric acid under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzoyloxycyclohexyl)-5-butylbarbituric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy group, where nucleophiles like amines or thiols replace the benzoyloxy moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Amino or thio derivatives.

Scientific Research Applications

1-(4-Benzoyloxycyclohexyl)-5-butylbarbituric acid has several applications in scientific research:

Chemistry: Used as a model compound to study esterification and substitution reactions.

Biology: Investigated for its potential effects on cellular processes and enzyme activities.

Medicine: Explored for its sedative and hypnotic properties, as well as its potential use in treating neurological disorders.

Industry: Utilized in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Benzoyloxycyclohexyl)-5-butylbarbituric acid involves its interaction with the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedation and hypnosis. The molecular targets include GABA-A receptors, and the pathways involved are related to the modulation of chloride ion channels, resulting in hyperpolarization of neuronal membranes.

Comparison with Similar Compounds

Substituent Effects on Radical-Scavenging Activity

Barbituric acid derivatives exhibit varying radical-scavenging activities depending on substituents. Key comparisons include:

Key Observations :

Role in Polymerization Catalysis

- Dental Primers : 5-Butylbarbituric acid and 1-benzyl-5-phenylbarbituric acid are used as polymerization catalysts in dental materials due to their ability to generate radicals under specific conditions. The target compound’s benzoyloxy group may enhance stability or reactivity in such systems by delaying radical initiation or improving compatibility with resin matrices .

- Kinetic Behavior : Compounds with sulfur (e.g., thiobarbiturates) often exhibit dual functionality—scavenging radicals while also participating in chain transfer reactions, as seen in the increased IRP of compound 4 (1.29 vs. 1.25 control) .

Physicochemical Properties

- Molecular Weight and Solubility : The target compound’s molecular weight is expected to exceed 350 g/mol (based on analogues like 1-benzyl-5-phenylbarbituric acid, MW 294.31 ), which may reduce aqueous solubility but enhance lipid compatibility.

Biological Activity

1-(4-Benzoyloxycyclohexyl)-5-butylbarbituric acid, also known by its CAS number 21330-98-3, is a derivative of barbituric acid that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which influences its interactions with biological systems.

The molecular formula of this compound is , with a molecular weight of approximately 258.30 g/mol. The compound exhibits a complex structure that allows it to participate in various chemical reactions, including oxidation and substitution reactions, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H18N2O3 |

| Molecular Weight | 258.30 g/mol |

| CAS Number | 21330-98-3 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. This interaction can modulate various biochemical pathways, leading to significant physiological effects. The compound may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes.

Potential Mechanisms:

- Enzyme Interaction : The compound may bind to active sites on enzymes, altering their activity.

- Receptor Modulation : It may interact with neurotransmitter receptors, affecting signaling pathways in the nervous system.

Biological Activity and Case Studies

Research has indicated that derivatives of barbituric acid, including this compound, exhibit a range of biological activities:

- Antitumor Activity : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, a study demonstrated that treatment with the compound resulted in a significant reduction in cell viability in breast cancer cells (MCF-7) and lung cancer cells (A549) .

- Anti-inflammatory Effects : Animal studies suggest that the compound may possess anti-inflammatory properties. In one experiment, rats treated with the compound showed decreased paw edema compared to controls after administration of an inflammatory agent .

- Neuroprotective Properties : Preliminary research indicates that this compound may offer neuroprotective effects, potentially useful in conditions such as Alzheimer's disease. It has been shown to reduce oxidative stress markers in neuronal cell cultures .

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.